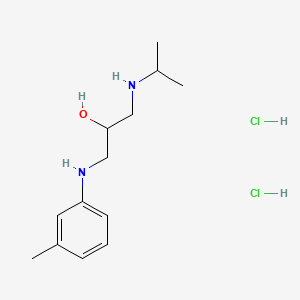
Methyl(phenyl)phosphinothioic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)phosphinothioic chloride is an organophosphorus compound with the molecular formula C7H8ClPS It is characterized by the presence of a phosphorus atom bonded to a methyl group, a phenyl group, and a thioic chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(phenyl)phosphinothioic chloride can be synthesized through several methods. One common approach involves the reaction of phenylphosphonothioic dichloride with methyl magnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl(phenyl)phosphinothioic chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution: Common nucleophiles include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Substitution: Produces phosphinothioates.
Oxidation: Yields phosphine oxides.
Reduction: Forms phosphine derivatives.
Scientific Research Applications
Methyl(phenyl)phosphinothioic chloride has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl(phenyl)phosphinothioic chloride exerts its effects involves the interaction of the phosphorus atom with various molecular targets. In biological systems, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
- Phenylphosphonothioic dichloride
- Methylphosphonothioic dichloride
- Phenylphosphonic dichloride
Comparison: Methyl(phenyl)phosphinothioic chloride is unique due to the presence of both a methyl and a phenyl group attached to the phosphorus atom. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the presence of the phenyl group can enhance the compound’s ability to participate in aromatic substitution reactions, while the methyl group can influence its steric and electronic properties .
Properties
CAS No. |
13639-62-8 |
|---|---|
Molecular Formula |
C7H8ClPS |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
chloro-methyl-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H8ClPS/c1-9(8,10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
XZRUGUOJBDGYPS-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



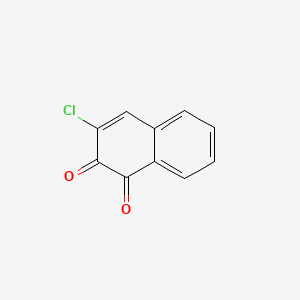


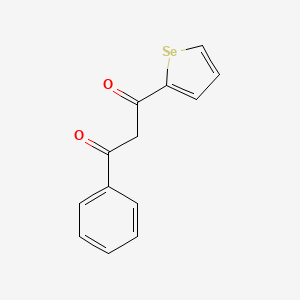
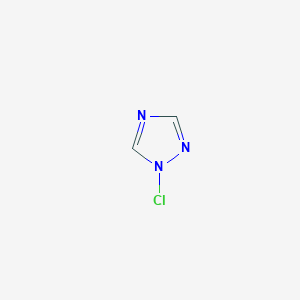
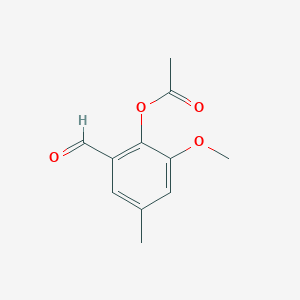


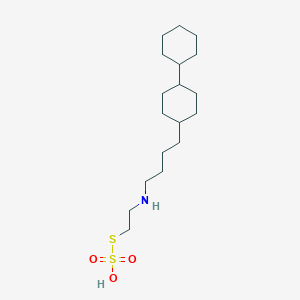
![[2-(6-Aminopurin-9-yl)-4-benzylsulfanyl-5-(hydroxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14720394.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)

